buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene
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Overview
Description
The compound “buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene” is a complex organic molecule composed of four distinct chemical entities: buta-1,3-diene, N-ethylethanamine, furan-2,5-dione, and styrene. Each of these components contributes unique properties to the overall compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Buta-1,3-diene: This compound can be synthesized through the catalytic dehydrogenation of normal butenes.
N-ethylethanamine: This amine can be prepared by the alkylation of ethylamine with ethyl halides under basic conditions.
Furan-2,5-dione:
Styrene: This aromatic monomer is commonly produced by the dehydrogenation of ethylbenzene using iron oxide catalysts.
Industrial Production Methods
Buta-1,3-diene: Industrially, it is produced as a byproduct of ethylene production from steam cracking of hydrocarbons.
N-ethylethanamine: Produced via continuous flow alkylation processes.
Furan-2,5-dione: Manufactured through the catalytic oxidation of n-butane or benzene.
Styrene: Produced on a large scale by the catalytic dehydrogenation of ethylbenzene.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Buta-1,3-diene can undergo oxidation to form butadiene monoxide.
Reduction: Styrene can be hydrogenated to form ethylbenzene.
Substitution: N-ethylethanamine can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or ozone.
Reduction: Utilizes hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Requires alkyl halides and a strong base like sodium hydroxide.
Major Products
Oxidation of buta-1,3-diene: Butadiene monoxide.
Reduction of styrene: Ethylbenzene.
Substitution of N-ethylethanamine: Various alkylated amines.
Scientific Research Applications
The compound has diverse applications across multiple scientific disciplines:
Chemistry: Used in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a building block in bioactive molecules.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of synthetic rubbers and resins
Mechanism of Action
The compound exerts its effects through various mechanisms:
Buta-1,3-diene: Acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives.
N-ethylethanamine: Functions as a nucleophile in substitution reactions.
Furan-2,5-dione: Participates in cycloaddition reactions due to its electron-deficient nature.
Styrene: Undergoes polymerization to form polystyrene, a widely used plastic.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: Similar in structure but lacks the additional functional groups.
Ethylamine: Similar to N-ethylethanamine but with a simpler structure.
Maleic Anhydride: Similar to furan-2,5-dione but without the additional components.
Ethylbenzene: Similar to styrene but without the vinyl group.
Uniqueness
The combination of these four components in a single molecule imparts unique properties that are not observed in the individual compounds. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Properties
CAS No. |
103591-48-6 |
---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene |
InChI |
InChI=1S/C8H8.C4H11N.C4H2O3.C4H6/c1-2-8-6-4-3-5-7-8;1-3-5-4-2;5-3-1-2-4(6)7-3;1-3-4-2/h2-7H,1H2;5H,3-4H2,1-2H3;1-2H;3-4H,1-2H2 |
InChI Key |
JDPCEIHSHMFOTK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C=CC=C.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |
Related CAS |
103591-48-6 |
Origin of Product |
United States |
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